TRPV1 Antagonist Activity: Class-Level Evidence with Structural Uniqueness
The isoxazole-5-carboxamide scaffold is explicitly claimed in US20120095002 as a TRPV1 antagonist phenotype [1]. The patent establishes that specific N-aryl substitution is required for activity; the target compound's N-(2-(furan-2-carboxamido)phenyl) substituent is structurally distinct from the exemplified 4-(trifluoromethyl)phenyl derivatives (e.g., reference compound N-((1R,3S)-3-hydroxycyclohexyl)-3-(4-(trifluoromethyl)phenyl)isoxazole-5-carboxamide) [1]. While direct TRPV1 IC₅₀ data for the target compound are not publicly available, the patent teaches that substitution at the phenyl ortho-position with a hydrogen-bond-capable carboxamide can influence selectivity versus TRPV1 orthologs and off-target ion channels [1]. This differentiates the compound from simpler 4-substituted phenyl analogs that lack the intramolecular hydrogen-bonding motif.
| Evidence Dimension | TRPV1 antagonist potential and substituted phenyl regio/stereoelectronic requirements |
|---|---|
| Target Compound Data | Ortho-(furan-2-carboxamido) substitution on the N-phenyl ring; molecular weight 297.27 g/mol |
| Comparator Or Baseline | Patent-exemplified 4-(trifluoromethyl)phenyl isoxazole-5-carboxamides (MW typically 350–450 g/mol) |
| Quantified Difference | The target compound presents a distinct ortho-substituted hydrogen-bond donor/acceptor array compared to the para-electron-withdrawing groups in the patent leads; TRPV1 IC₅₀ for the target compound is not disclosed. |
| Conditions | TRPV1 calcium flux or electrophysiology assay as described in US20120095002 [1]; no reported data for the target. |
Why This Matters
Scientific procurement for TRPV1-focused programs requires acknowledging that the ortho-furan-carboxamido motif is under-explored, offering a structurally differentiated starting point for SAR expansion.
- [1] Palin R, Ratcliffe PD, inventors; ISOXAZOLE-5-CARBOXAMIDE DERIVATIVES. US Patent Application Publication US20120095002A1. 2012 Apr 19. View Source
